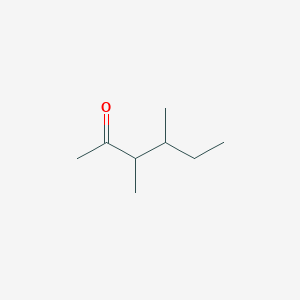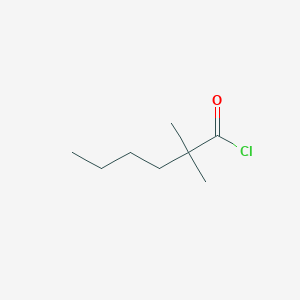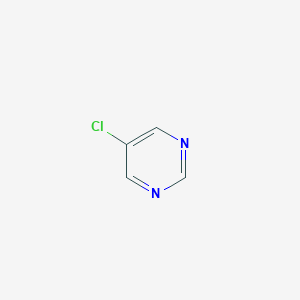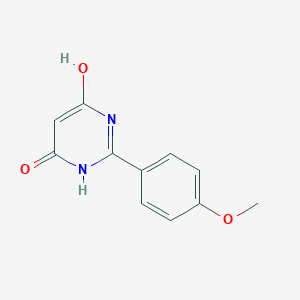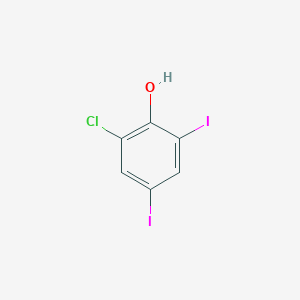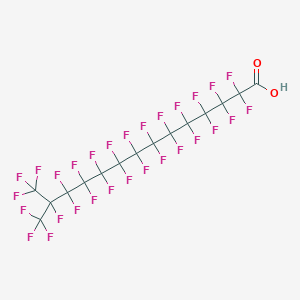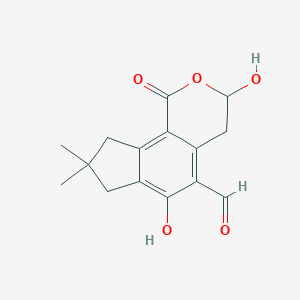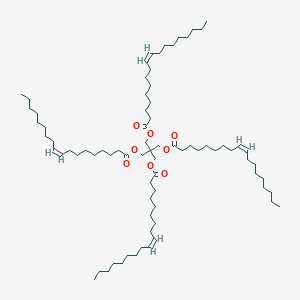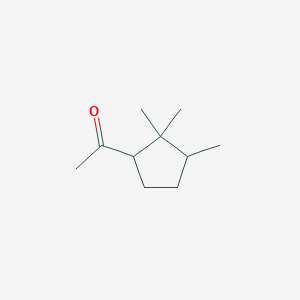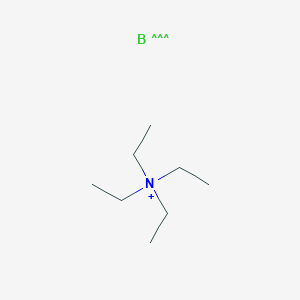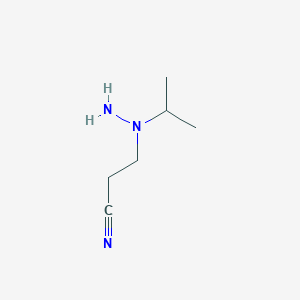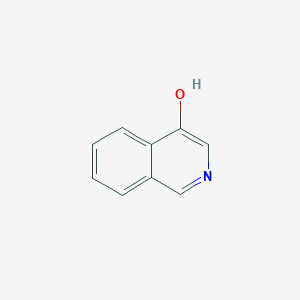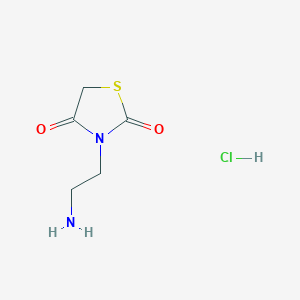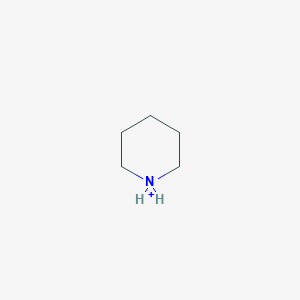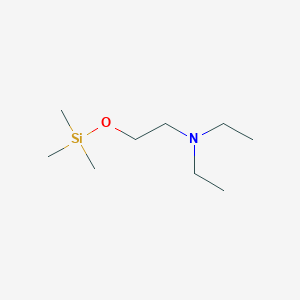
(2-Diethylaminoethoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diethylaminoethoxy)trimethylsilane, also known as DEETMS, is a chemical compound that is widely used in scientific research applications. It is a silane derivative that has been used as a reagent in organic synthesis, as well as a ligand in coordination chemistry. DEETMS has also been found to have potential applications in the field of pharmacology due to its unique properties.
Mécanisme D'action
The mechanism of action of (2-Diethylaminoethoxy)trimethylsilane is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has also been found to have potential applications as a ligand in coordination chemistry, due to its ability to form stable complexes with metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2-Diethylaminoethoxy)trimethylsilane. However, it has been found to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (2-Diethylaminoethoxy)trimethylsilane is its high reactivity, which makes it useful in a wide variety of organic synthesis applications. However, its reactivity also makes it potentially hazardous to work with, and it must be handled with care. Additionally, (2-Diethylaminoethoxy)trimethylsilane is relatively expensive, which can limit its use in some laboratory settings.
Orientations Futures
There are several potential future directions for research on (2-Diethylaminoethoxy)trimethylsilane. One area of interest is its potential applications in the field of pharmacology. (2-Diethylaminoethoxy)trimethylsilane has been found to have unique properties that may make it useful in the development of new drugs or drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of (2-Diethylaminoethoxy)trimethylsilane and its potential applications in organic synthesis and coordination chemistry.
Méthodes De Synthèse
The synthesis of (2-Diethylaminoethoxy)trimethylsilane involves the reaction of trimethylchlorosilane with diethylaminoethanol in the presence of a base. The resulting product is a clear liquid that is highly reactive and must be stored under an inert atmosphere.
Applications De Recherche Scientifique
(2-Diethylaminoethoxy)trimethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis. It has been found to be useful in the preparation of a variety of compounds, including siloxanes, silanes, and silyl enol ethers.
Propriétés
Numéro CAS |
17048-35-0 |
|---|---|
Nom du produit |
(2-Diethylaminoethoxy)trimethylsilane |
Formule moléculaire |
C9H23NOSi |
Poids moléculaire |
189.37 g/mol |
Nom IUPAC |
N,N-diethyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C9H23NOSi/c1-6-10(7-2)8-9-11-12(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
WPKGWCLLPDCEQS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)C |
SMILES canonique |
CCN(CC)CCO[Si](C)(C)C |
Autres numéros CAS |
17048-35-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



